7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

Sequential cross-coupling C–Br vs C–Cl selectivity Heterocyclic derivatization

7-Bromo-2-chloro-6-methoxybenzo[d]thiazole (CAS 911056-05-8) is a heterocyclic building block belonging to the benzo[d]thiazole class, characterized by a molecular formula of C₈H₅BrClNOS and a molecular weight of 278.55 g/mol. The compound features three distinct substituents on the fused benzene-thiazole core: a chlorine atom at the 2-position, a methoxy group at the 6-position, and a bromine atom at the 7-position.

Molecular Formula C8H5BrClNOS
Molecular Weight 278.55 g/mol
CAS No. 911056-05-8
Cat. No. B3038822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
CAS911056-05-8
Molecular FormulaC8H5BrClNOS
Molecular Weight278.55 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(S2)Cl)Br
InChIInChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
InChIKeyCBDBYQQQJMRNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloro-6-methoxybenzo[d]thiazole (CAS 911056-05-8): A Multi-Halogenated Benzothiazole Scaffold for Sequential Derivatization and Heterocyclic Library Synthesis


7-Bromo-2-chloro-6-methoxybenzo[d]thiazole (CAS 911056-05-8) is a heterocyclic building block belonging to the benzo[d]thiazole class, characterized by a molecular formula of C₈H₅BrClNOS and a molecular weight of 278.55 g/mol [1]. The compound features three distinct substituents on the fused benzene-thiazole core: a chlorine atom at the 2-position, a methoxy group at the 6-position, and a bromine atom at the 7-position . This specific arrangement of halogens is not arbitrary—it is designed to provide orthogonal reactivity handles (C–Cl at C2, C–Br at C7) for sequential palladium-catalyzed cross-coupling reactions, making the compound a strategic intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition [1].

Why 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole Cannot Be Replaced by a Generic Benzothiazole Analog: Regioisomeric and Physicochemical Consequences of Halogen Positioning


Benzothiazole building blocks with halogen substituents are not interchangeable commodities. The position of each halogen atom dictates the regioselectivity and efficiency of downstream cross-coupling reactions [1]. Replacing the target compound with its non-brominated precursor 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3) forfeits the C7 aryl bromide handle essential for sequential late-stage functionalization [2]. Using a regioisomer such as 5-bromo-2-chloro-6-methoxybenzo[d]thiazole (CAS 1247348-76-0) alters the electronic environment of the methoxy group and changes the steric accessibility of the bromide for palladium insertion, potentially compromising reaction yields and product profiles . Furthermore, the additional bromine atom in the target compound increases calculated logP from 3.7 to 4.0 and nearly doubles the molecular weight from 199.66 to 278.55 g/mol, directly affecting solubility, chromatographic behavior, and the physicochemical property window of any derived library compounds [1][2]. These cumulative differences mean that substituting an analog will produce a different synthetic intermediate with non-equivalent reactivity and property profiles, rendering generic replacement scientifically invalid without full re-optimization of the synthetic route.

Quantitative Differentiation Evidence: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole Versus Closest Analogs


Orthogonal Reactivity: C7–Br Versus C2–Cl in Palladium-Catalyzed Cross-Coupling

The target compound possesses two halogen handles with well-established differential reactivity: the C7–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C2–Cl bond. This orthogonality enables chemoselective Suzuki–Miyaura, Negishi, or Buchwald–Hartwig coupling at C7 first, followed by subsequent C2 functionalization, a sequential strategy that is not accessible with mono-halogenated analogs such as 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3) [1]. While direct kinetic data for this specific substrate pair in a single published comparative study is not available, the relative reactivity order (Ar–Br >> Ar–Cl) is a well-established class-level principle grounded in the inherent bond dissociation energies (C–Br ≈ 285 kJ/mol vs C–Cl ≈ 340 kJ/mol) and the corresponding barrier heights for oxidative addition [2]. 2-Chloro-6-methoxybenzothiazole offers only one reactive site, precluding orthogonal sequential derivatization entirely [1]. The regioisomer 2-bromo-7-chloro-6-methoxybenzo[d]thiazole (CAS 1784045-87-9) reverses the halogen positions, placing the more reactive bromide at C2 and the less reactive chloride at C7, which alters the sequence of functionalization and the electronic influence of the heterocyclic nitrogen on the coupling steps .

Sequential cross-coupling C–Br vs C–Cl selectivity Heterocyclic derivatization Palladium catalysis

Physicochemical Property Differentiation: LogP, Density, and Solubility Compared to the Non-Brominated Precursor

Introduction of bromine at the 7-position produces measurable changes in key computed physicochemical descriptors relative to the non-brominated precursor 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3). The XLogP3 increases from 3.7 to 4.0 (Δ = +0.3 log units), reflecting increased lipophilicity that will affect both reversed-phase chromatographic retention and predicted membrane permeability [1][2]. Density, calculated by ACD/Labs, increases from approximately 1.4 g/cm³ (precursor) to 1.758 ± 0.06 g/cm³ (target) . Aqueous solubility, also calculated, drops markedly from the precursor level to 0.045 g/L (practically insoluble) for the target compound . Molecular weight increases from 199.66 to 278.55 g/mol (Δ = +78.89 g/mol), while the topological polar surface area remains unchanged at 50.4 Ų [1][2]. These computed differences, while not direct experimental measurements, are consistent with the expected impact of halogen substitution and are relevant for chemists planning library synthesis, preparative HPLC, or building block logistics.

Lipophilicity ADME prediction Chromatographic retention Computed physicochemical properties

Validated Synthetic Route with Documented Yield: Regioselective Bromination at C7 in Patent Literature

A validated synthetic procedure for the target compound is documented in the patent literature (US2008/45528 A1). The synthesis proceeds by regioselective electrophilic bromination of 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3) using N-bromosuccinimide (NBS, 1.2 equiv.) in N-methyl-2-pyrrolidone (NMP) at 20–75 °C over 24 hours, yielding the 7-bromo product in 60% isolated yield after chromatographic purification [1]. This direct comparison against the precursor in the same synthetic protocol demonstrates that the bromination is regioselective for the 7-position (para to the methoxy group), rather than producing a mixture of 5-bromo and 7-bromo regioisomers. The 60% yield is a benchmark for procurement: alternative regioisomers such as 5-bromo-2-chloro-6-methoxybenzo[d]thiazole (CAS 1247348-76-0) require different synthetic routes , and the 2-bromo-7-chloro regioisomer (CAS 1784045-87-9) has no patent-documented synthesis with comparable yield data . The confirmed product identity by ¹H NMR and LC/MS (m/z [279.9] MH⁺) provides quality control benchmarks that purchasers can use to verify incoming material against the literature precedent .

Regioselective bromination NBS bromination Process chemistry Patent intermediate

Commercial Purity Benchmarks: 95% Minimum Purity with Batch-Specific QC Documentation

Multiple independent vendors report a minimum purity specification of 95% for 7-bromo-2-chloro-6-methoxybenzo[d]thiazole, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . The precursor 2-chloro-6-methoxybenzothiazole is commercially available at 96–97% purity (GC) , but comparable 95%-grade material of the brominated target compound carries the added value of documented bromination regiochemistry and the availability of LC/MS confirmation (m/z 279.9 [M+H]⁺) as an identity test . The regioisomer 5-bromo-2-chloro-6-methoxybenzo[d]thiazole is also offered at 95% purity , but without the patent-backed synthetic lineage that connects it to a specific therapeutic program. The storage specification of 2–8 °C for the target compound, compared to 0–8 °C or room temperature for the non-brominated precursor, reflects the potentially different stability profile of the brominated scaffold and should inform laboratory handling protocols .

Quality control Batch consistency NMR purity HPLC Procurement specification

Application Scenarios Where 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole Provides Documented Advantage


Synthesis of CSF-1R Kinase Inhibitor Intermediates via Sequential C7–C2 Functionalization

The compound is explicitly employed as a synthetic intermediate in US2008/45528 A1, a patent directed to 6-O-substituted benzothiazole compounds that inhibit colony-stimulating factor 1 receptor (CSF-1R) signaling, a target in oncology and inflammatory diseases [1]. The C7-bromo handle serves as the first point of diversification via palladium-catalyzed cross-coupling, followed by nucleophilic aromatic substitution or further coupling at the C2-chloro position. This sequential strategy is not accessible with the mono-halogenated precursor 2-chloro-6-methoxybenzothiazole, which lacks the C7 reactive site [2]. Researchers building CSF-1R-focused compound libraries should procure this specific CAS number to replicate or extend the patented synthetic route without introducing unvalidated regioisomers.

Construction of Diversely Substituted Benzothiazole Libraries Using Orthogonal Halogen Reactivity

In medicinal chemistry campaigns requiring systematic exploration of structure–activity relationships (SAR) at both the C2 and C7 vectors of the benzothiazole core, 7-bromo-2-chloro-6-methoxybenzo[d]thiazole enables a 'reactivity-ordered' diversification workflow. The C7–Br bond undergoes oxidative addition under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, room temperature to 60 °C) while leaving the C2–Cl bond intact [1]. After the first coupling, the C2–Cl can be displaced under more forcing conditions or via nucleophilic aromatic substitution with amines. This avoids the need for protecting group strategies and reduces the number of linear synthetic steps compared to using two separate mono-halogenated building blocks [2]. The 6-methoxy group further modulates the electron density of the ring, influencing the rate of both metal-catalyzed and nucleophilic substitution reactions in a predictable manner.

Preparative HPLC Method Development Leveraging Characterized LogP and Solubility

The known computed logP (XLogP3 = 4.0) and low aqueous solubility (0.045 g/L) of 7-bromo-2-chloro-6-methoxybenzo[d]thiazole [1] allow analytical chemists to predict reversed-phase chromatographic retention and to design appropriate solvent systems for preparative purification before the compound arrives in the laboratory. The 0.3 logP increase over the non-brominated precursor (XLogP3 = 3.7) [2] translates to measurably longer retention times on C18 columns under identical gradient conditions, a practical consideration for laboratories that may have existing purification methods calibrated on the precursor. Procurement of the brominated building block thus requires corresponding adjustments to purification protocols, which can be planned using the available computed data.

Quote Request

Request a Quote for 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.